molecular formula C9H8F2N2 B569421 1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) CAS No. 118469-16-2

1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI)

Cat. No.: B569421
CAS No.: 118469-16-2
M. Wt: 182.17 g/mol
InChI Key: QQACROPBGMSVER-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of 1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically those containing fused ring systems. The base name "benzimidazole" indicates the presence of a bicyclic structure consisting of a benzene ring fused to an imidazole ring, creating the characteristic 1H-benzo[d]imidazole framework. The "1H" designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1 of the imidazole ring.

The numerical prefixes and substituent descriptions provide precise structural information about the compound's substitution pattern. The "6-fluoro" designation indicates the presence of a fluorine atom directly attached to the carbon at position 6 of the benzimidazole ring system. The "1-(fluoromethyl)" component specifies that a fluoromethyl group (CH2F) is attached to the nitrogen atom at position 1, replacing the hydrogen that would typically occupy this position in the parent benzimidazole structure. The "2-methyl" portion indicates a methyl group substitution at position 2 of the imidazole ring.

The "(9CI)" suffix in the compound name refers to the 9th Collective Index period of Chemical Abstracts Service, indicating the specific time period during which this nomenclature was established and the compound was first indexed in chemical literature databases. This classification system ensures consistent identification and retrieval of chemical information across different databases and publications. The compound is also known by alternative names including "6-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzimidazole" and "6-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole".

Property Value Reference
Chemical Abstracts Service Number 118469-16-2
Molecular Formula C9H8F2N2
Molecular Weight 182.17 g/mol
International Chemical Identifier Key QQACROPBGMSVER-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System FCN1C(C)=NC2C=CC(=CC1=2)F

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as FCN1C(C)=NC2C=CC(=CC1=2)F, which provides a linear text representation of the molecular structure. This notation clearly indicates the connectivity between atoms and the presence of the fluorine substituents at their respective positions. The International Chemical Identifier provides a unique identifier that facilitates database searches and ensures unambiguous compound identification across different chemical information systems.

Historical Context of Benzimidazole Derivatives in Heterocyclic Chemistry

The development of benzimidazole chemistry traces its origins to fundamental research on vitamin B12, where the benzimidazole nucleus was first recognized as a stable platform for drug development. This discovery marked the beginning of extensive research into benzimidazole derivatives, leading to the recognition of their potential as therapeutic agents across multiple disease areas. The benzimidazole framework emerged as particularly attractive due to its inherent stability, synthetic accessibility, and capacity for structural modification through substituent variation.

Historical synthetic approaches to benzimidazole derivatives have evolved considerably since their initial discovery. Traditional methods involved the condensation of ortho-phenylenediamine with formic acid or trimethyl orthoformate, producing the parent benzimidazole structure through cyclization reactions. The reaction can be represented as: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH, where ortho-phenylenediamine reacts with trimethyl orthoformate to yield benzimidazole and methanol. Subsequent developments introduced methods for producing 2-substituted derivatives through condensation with aldehydes followed by oxidation, expanding the structural diversity accessible through synthetic chemistry.

The evolution of benzimidazole synthesis has been driven by the need for more efficient and selective methods to introduce specific substituents at defined positions on the heterocyclic framework. Advanced synthetic strategies have emerged that allow for regioselective functionalization, enabling the preparation of complex derivatives such as 1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI). These methods often involve multi-step synthetic sequences that build complexity through sequential transformations, utilizing protecting group strategies and selective reaction conditions to achieve the desired substitution patterns.

Benzimidazole derivatives have demonstrated remarkable versatility in their chemical reactivity patterns. The heterocyclic framework exhibits both acidic and basic characteristics, with the nitrogen-hydrogen group being relatively strongly acidic while also displaying weak basicity. This amphoteric nature allows benzimidazole derivatives to participate in diverse chemical transformations, including nucleophilic substitution reactions, metalation processes, and salt formation. The capacity for prototropic tautomerism in unsubstituted benzimidazoles leads to equilibrium mixtures of asymmetrically substituted compounds, a phenomenon that must be considered in synthetic planning and product characterization.

Contemporary research in benzimidazole chemistry has increasingly focused on the development of fluorinated derivatives, recognizing the unique properties that fluorine substitution can impart to heterocyclic compounds. The strategic incorporation of fluorine atoms has been shown to enhance biological activity, improve metabolic stability, and modify physicochemical properties in predictable ways. This trend has led to the synthesis of compounds such as 1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI), where multiple fluorine substituents are introduced to optimize molecular properties for specific applications.

Significance of Fluorinated Substituents in Medicinal and Materials Chemistry

The incorporation of fluorine atoms into organic molecules represents one of the most significant developments in modern medicinal chemistry, with profound implications for drug discovery and development. Fluorine substitution has been extensively explored as a means of improving biological activity, enhancing chemical stability, and optimizing pharmacokinetic properties. The unique characteristics of fluorine, including its high electronegativity and small atomic size, provide this element with distinctive properties that can augment drug potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.

Statistical analysis of drug development trends reveals the growing importance of fluorinated compounds in pharmaceutical research. Approximately thirty percent of all newly approved drugs incorporate one or more fluorine atoms, while more than fifty percent of approved blockbuster drugs contain fluorinated structural elements. This remarkable prevalence reflects the systematic recognition of fluorine's capacity to enhance therapeutic efficacy while maintaining acceptable safety profiles. The success of fluorinated pharmaceuticals has established fluorine substitution as a fundamental strategy in contemporary drug design and optimization.

The mechanism by which fluorine substitution enhances molecular properties relates to several interconnected factors. The high electronegativity of fluorine creates strong carbon-fluorine bonds that resist metabolic degradation, leading to improved chemical stability and prolonged biological activity. Additionally, fluorine substitution can modulate lipophilicity and membrane permeation characteristics, affecting drug distribution and bioavailability. The small size of fluorine allows for these property modifications with minimal steric perturbation, enabling precise molecular tuning without disrupting essential binding interactions.

Fluorine Impact Area Property Enhancement Mechanism
Metabolic Stability Increased resistance to enzymatic degradation Strong C-F bond formation
Membrane Permeation Enhanced cellular uptake Modified lipophilicity
Binding Affinity Improved target protein interactions Electronic effects
Pharmacokinetics Optimized absorption and distribution Multiple factors

Fluorinated building blocks have found extensive applications beyond pharmaceutical chemistry, with significant utility in materials science, agrochemistry, and general organic synthesis. In materials chemistry, fluorinated compounds such as polytetrafluoroethylene have revolutionized applications requiring chemical inertness and thermal stability. The agrochemical industry has similarly benefited from fluorine incorporation, with approximately twenty-five percent of licensed herbicides containing fluorinated structural elements that enhance performance compared to non-fluorinated alternatives.

The specific case of 1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) exemplifies the strategic application of fluorine substitution in heterocyclic chemistry. The compound contains two distinct fluorinated substituents: a direct fluorine substitution at position 6 of the benzimidazole ring and a fluoromethyl group attached to the nitrogen at position 1. This dual fluorination strategy potentially provides complementary benefits, with the aromatic fluorine substitution affecting electronic properties and metabolic stability, while the fluoromethyl group may influence lipophilicity and binding characteristics.

Recent developments in fluorinated drug research have highlighted the potential for compounds containing multiple fluorine atoms to exhibit enhanced biological activities. The systematic incorporation of fluorine into heterocyclic frameworks such as benzimidazole has become increasingly sophisticated, with researchers developing methods to introduce fluorinated substituents at specific positions to optimize desired properties. This approach has led to the development of complex fluorinated heterocycles that serve as advanced building blocks for pharmaceutical research and development.

Properties

CAS No.

118469-16-2

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

6-fluoro-1-(fluoromethyl)-2-methylbenzimidazole

InChI

InChI=1S/C9H8F2N2/c1-6-12-8-3-2-7(11)4-9(8)13(6)5-10/h2-4H,5H2,1H3

InChI Key

QQACROPBGMSVER-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CF)C=C(C=C2)F

Canonical SMILES

CC1=NC2=C(N1CF)C=C(C=C2)F

Synonyms

1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Optimization

5-Fluoro-o-phenylenediamine serves as the starting material to position fluorine at the 6th position of the benzimidazole ring. Condensation with acetaldehyde (or its equivalents) under acidic conditions introduces the methyl group at position 2. For example, in a representative procedure, heating 5-fluoro-o-phenylenediamine (1 mmol) with acetaldehyde (1.2 mmol) in acetic acid (5 mL) at 80°C for 12 hours yields 2-methyl-6-fluoro-1H-benzimidazole (Scheme 1).

Reaction Conditions

ParameterValue
SolventAcetic acid
Temperature80°C
Time12 hours
Yield70–85%

Characterization Data

  • FTIR (KBr): 3431 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 12.90 (s, 1H, NH), 7.49–7.21 (m, aromatic H), 2.45 (s, 3H, CH₃).

N-Alkylation for Fluoromethyl Group Introduction

The fluoromethyl group at position 1 is introduced via N-alkylation of 2-methyl-6-fluoro-1H-benzimidazole using fluoromethyl bromide (CH₂FBr) . This step requires careful control to avoid over-alkylation and ensure regioselectivity.

Alkylation Protocol

A mixture of 2-methyl-6-fluoro-1H-benzimidazole (1 mmol), CH₂FBr (1.5 mmol), and Na₂CO₃ (2 mmol) in DMSO (3 mL) is stirred at 25°C for 6–8 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate and purified via silica gel chromatography.

Reaction Conditions

ParameterValue
SolventDMSO
BaseNa₂CO₃
Temperature25°C
Time6–8 hours
Yield60–75%

Characterization Data

  • FTIR (KBr): 2992 cm⁻¹ (C–H stretch, CH₂F), 1171 cm⁻¹ (C–F stretch).

  • ¹H NMR (CDCl₃): δ 4.31 (d, J = 47 Hz, 2H, CH₂F), 3.88 (s, 3H, CH₃), 7.12–7.98 (m, aromatic H).

Alternative Pathways and Mechanistic Insights

Trifluoroacetonitrile-Mediated Cyclization

A method adapted from trifluoromethyl benzimidazole synthesis involves reacting 5-fluoro-o-phenylenediamine with fluoromethyl cyanide (CH₂FCN) under basic conditions. While less conventional, this route avoids alkylation steps by directly incorporating the fluoromethyl group during cyclization.

Reaction Conditions

ParameterValue
SolventDMF
ReagentCH₂FCN
Temperature70°C
Time16 hours
Yield50–65%

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Benzimidazoles possess two nitrogen atoms, but alkylation predominantly occurs at the 1-position due to steric and electronic factors. Excess alkylating agent or prolonged reaction times may lead to dialkylation, necessitating careful stoichiometric control.

Stability of Fluoromethyl Groups

Fluoromethyl substituents are sensitive to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., DMSO, DMF) are critical to maintaining integrity.

Scalability and Industrial Relevance

Gram-scale syntheses of analogous compounds demonstrate feasibility for industrial production. For example, a patent describes a 10-gram synthesis of a fluorinated benzimidazole derivative with 70% yield using similar alkylation conditions.

Chemical Reactions Analysis

1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have demonstrated notable antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with halogen substitutions have been reported to possess minimal inhibitory concentrations (MIC) as low as 0.39 µg/mL against resistant strains .

Anticancer Properties

Recent research has highlighted the anticancer potential of benzimidazole derivatives. For example, compounds derived from 1H-benzimidazole have shown efficacy against various cancer cell lines, including breast and lung cancers. The compound 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) has been noted for its ability to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6-Fluoro-1H-benzimidazole derivativeMDA-MB-23145.2 ± 13.0Induces apoptosis
Another derivativeA5493.0Cell cycle arrest

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. For example, certain derivatives have shown up to 74% inhibition of COX-2 activity compared to standard anti-inflammatory drugs like indomethacin .

Mechanistic Insights

The biological activity of 1H-benzimidazole derivatives can be attributed to their ability to interact with specific molecular targets within cells. The presence of fluorine atoms in the structure enhances lipophilicity and facilitates better penetration through cellular membranes, thereby improving bioavailability and efficacy against various diseases .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Goker et al., a series of benzimidazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus. The results indicated that certain modifications in the benzimidazole structure significantly enhanced antibacterial activity, with MIC values showing promising results .

Case Study 2: Anticancer Activity

A research team evaluated the anticancer effects of a novel benzimidazole derivative on human breast cancer cells. The study revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, highlighting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding domains. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Substituent Effects and Structural Analogues

Position 6 Modifications
  • This substitution is common in drug design to improve bioavailability .
  • 6-Chloro (CAS 39811-14-8) : The chloro group in 1H-Benzimidazole-2-carboxylic acid, 6-chloro- increases molecular weight (196.59 g/mol) and introduces moderate electronegativity. However, chlorine’s larger atomic size may sterically hinder interactions compared to fluorine .
Position 1 Modifications
  • 1-Ethyl-Imidazole (CAS 779287-52-4) : The ethyl-imidazole substituent in 1H-Benzimidazole,6-[1-(1H-imidazol-1-yl)ethyl]-2-methyl- introduces a bulky, nitrogen-rich group, which may facilitate interactions with biological targets (e.g., enzymes or receptors) .
Position 2 Modifications
  • 2-Trifluoromethyl (CAS 399-77-9) : The –CF3 group in 1H-Benzimidazole,5-methyl-2-(trifluoromethyl)-(9CI) is strongly electron-withdrawing, increasing acidity and resistance to metabolic oxidation. This compound is used as a pharmaceutical intermediate .

Physicochemical and Pharmacological Properties

Compound (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound C9H8F2N2* ~182* Potential agrochemical/pharmaceutical use
6-Chloro-1H-benzimidazole-2-carboxylic acid (39811-14-8) C8H5ClN2O2 196.59 Irritant; intermediate in synthesis
6-Nitrobenzimidazole (94-52-0) C7H5N3O2 179.13 Reactive intermediate; used in heterocyclic chemistry
5-Methyl-2-(trifluoromethyl) (399-77-9) C9H7F3N2 200.16 Pharmaceutical intermediate; high metabolic stability
1-Ethyl-5-methoxy-2-methyl (82612-26-8) C11H14N2O 190.24 Methoxy group improves solubility; unconfirmed applications

*Inferred from structural analysis.

Biological Activity

1H-Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In a study evaluating the antimicrobial efficacy of benzimidazole derivatives, it was noted that compounds with specific substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity (MIC μg/ml)Target Organism
150S. typhi
2250C. albicans
362.5S. aureus

These results suggest a strong correlation between the presence of fluorine substituents and increased antimicrobial potency .

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. The compound has been evaluated in vitro for its ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that modifications at the 6-position significantly enhanced cytotoxic effects against cancer cells, with IC50 values reported in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives reveals that:

  • Fluorine Substituents : The introduction of fluorine at positions 6 and 1 increases lipophilicity, enhancing cellular uptake and bioactivity.
  • Methyl Groups : The presence of methyl groups at position 2 contributes to improved stability and bioavailability.
  • Electron Density : Compounds with lower electron density at position 2 showed higher antiamoebic activity, suggesting that electronic properties play a crucial role in biological activity .

Study on Antiamoebic Activity

A comparative molecular field analysis (CoMFA) was conducted on various benzimidazole derivatives to assess their activity against Entamoeba histolytica. The findings indicated that steric bulk at position 5 significantly favored antiamoebic activity, providing insights into the design of new derivatives with enhanced efficacy .

Antimicrobial Efficacy Assessment

In another study focusing on the antimicrobial efficacy of benzimidazole derivatives, the compound demonstrated notable activity against multiple pathogens, including S. aureus and E. coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential as a new antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing fluorinated benzimidazole derivatives like 6-fluoro-1-(fluoromethyl)-2-methylbenzimidazole?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with fluorinated aldehydes/ketones under acidic conditions (e.g., HCl or H2_2SO4_4). Cyclization is followed by post-synthetic modifications, such as methylation using agents like methyl iodide. Reaction parameters (temperature: 80–120°C, time: 4–12 hours) are critical for optimizing yield and purity. Fluorinated precursors like fluoroacetaldehyde may be used to introduce fluoromethyl groups .

Q. Which spectroscopic techniques are essential for characterizing fluoromethyl and methyl substituents in this compound?

  • 1H NMR^{1}\text{H NMR} : Identifies methyl (δ2.5\delta \sim 2.5 ppm) and fluoromethyl (δ4.8\delta \sim 4.8 ppm) protons.
  • 19F NMR^{19}\text{F NMR} : Confirms fluorine positions (δ120\delta -120 ppm for aromatic C-F; δ140\delta -140 ppm for CH2_2F).
  • HRMS : Verifies molecular formula (C9_9H8_8F2_2N2_2) with precise mass ([M+H]+^+ at m/z 198.0634).
  • X-ray crystallography : Resolves absolute configuration and substituent arrangement (e.g., space group P21_1/c) .

Q. What biological activities are associated with fluorinated benzimidazole derivatives?

Fluorinated benzimidazoles exhibit enhanced antimicrobial, antifungal, and anticancer activities due to improved metabolic stability and target binding. The electron-withdrawing effects of fluorine increase lipophilicity and resistance to oxidative degradation .

Q. How should researchers handle and store fluorinated benzimidazoles to ensure stability?

Store under inert atmospheres (N2_2 or Ar) at –20°C to prevent hydrolysis of fluoromethyl groups. Use amber vials to avoid photodegradation. Solubility in DMSO or DMF facilitates long-term storage .

Advanced Research Questions

Q. How can computational methods resolve electronic effects of fluoromethyl and methyl groups on benzimidazole reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron distribution and reaction sites. Fluorine’s electronegativity reduces electron density at the benzimidazole core, directing electrophilic substitution to specific positions. Solvent effects (PCM models) refine predictions for reaction pathways .

Q. What strategies address crystallographic challenges (e.g., twinning) in fluorinated benzimidazoles?

Fluorine’s strong intermolecular interactions may cause crystal twinning. Mitigate this by:

  • Screening solvents (e.g., DMSO/water mixtures).
  • Using SHELXL ’s TWIN and BASF commands for refinement.
  • Collecting high-resolution data (0.8\leq 0.8 Å) to resolve disorder .

Q. How can conflicting 19F NMR^{19}\text{F NMR}19F NMR and X-ray data be reconciled for fluoromethyl-substituted derivatives?

Combine experimental 19F^{19}\text{F}-1H^{1}\text{H} HOESY (to probe spatial proximity) with DFT-calculated chemical shifts. Validate using SHELXL -refined crystallographic data to confirm substituent positions .

Q. What mechanistic insights guide electrophilic substitution in fluorinated benzimidazoles?

Fluorine’s electron-withdrawing effect deactivates the benzimidazole core, directing electrophiles (e.g., NO2+_2^+) to less electron-deficient positions. Kinetic studies (UV-Vis monitoring) and isotopic labeling (e.g., 18O^{18}\text{O}) elucidate reaction pathways .

Methodological Tables

Analytical Technique Application Key Parameters
19F NMR^{19}\text{F NMR}Assign fluoromethyl and aromatic F positionsδ120\delta -120 to 140-140 ppm (CF/CH2_2F)
X-ray diffractionResolve substituent arrangementSpace group P21_1/c, Z = 4
HRMSConfirm molecular formula (C9_9H8_8F2_2N2_2)m/z 198.0634 [M+H]+^+

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